molecular formula C12H17BrN2O2S B596113 5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide CAS No. 1304452-12-7

5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide

Cat. No.: B596113
CAS No.: 1304452-12-7
M. Wt: 333.244
InChI Key: GIWRBKKSSUAJGA-UHFFFAOYSA-N
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Description

5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, a cyclohexylmethyl group, and a sulfonamide group.

Preparation Methods

The synthesis of 5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide typically involves the following steps:

    Sulfonation: The addition of a sulfonamide group to the pyridine ring.

    Cyclohexylmethylation: The attachment of a cyclohexylmethyl group to the nitrogen atom of the sulfonamide.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents .

Scientific Research Applications

5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom and cyclohexylmethyl group can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide include other pyridine derivatives with different substituents. For example:

    5-Chloro-n-(cyclohexylmethyl)pyridine-3-sulfonamide: Contains a chlorine atom instead of bromine.

    5-Bromo-n-(methyl)pyridine-3-sulfonamide: Contains a methyl group instead of a cyclohexylmethyl group.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

5-bromo-N-(cyclohexylmethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-6-12(9-14-8-11)18(16,17)15-7-10-4-2-1-3-5-10/h6,8-10,15H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWRBKKSSUAJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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